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molecular formula C11H18O3 B8436760 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-propyl-, ethyl ester CAS No. 109176-12-7

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-propyl-, ethyl ester

Cat. No. B8436760
M. Wt: 198.26 g/mol
InChI Key: PDHWNPMFVJZGPL-UHFFFAOYSA-N
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Patent
US05103026

Procedure details

A mixture of 201.3 grams of crude 3-acetyl-5-propyl-dihydro-2 (3H)-furanone (1.18 mols), 90.0 grams of propylene glycol (1.18 mols), 50.3 grams of cyclohexane and 1.16 grams of sodium hydrogen sulfate were heated and refluxed for four hours. The water produced by reaction was collected in a Dean Stark trap. After refluxing for 4 hours, the cyclohexane was stripped from the reaction mixture at 80° C. and a vacuum which increased up to 20 inches vacuum. To the residue was added 271.4 grams of anhydrous ethanol (5.9 mols) and 2.8 grams of concentrated sulfuric acid. The mixture was heated to 110° C. in an autoclave for 2.5 hours. The mixture was cooled and neutralized with 2.6 grams of sodium hydroxide and stripped under 15 inches of vacuum at a temperature up to 100° C. The residue was washed with water and the organic layer separated and distilled to yield 150.2 grams of 2 -propyl-4-carbethoxy-5-methyl-2,3-dihydrofuran for a yield of 64.3 percent based on a 92.8% conversion of the Ketal. As shown in the examples, the process of the present invention provides for a high yield of the dihydrofuran product without the use of large excesses of alcohol and the formation of large amounts of by-products formed by the processes of the prior art.
Quantity
201.3 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
271.4 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1[CH2:8][CH:7](CCC)[O:6][C:5]1=[O:12])(=O)C.[CH2:13](O)[CH:14]([OH:16])[CH3:15].[CH2:18]1[CH2:23][CH2:22][CH2:21][CH2:20]C1.C(O)C>S([O-])(O)(=O)=O.[Na+].S(=O)(=O)(O)O.[OH-].[Na+].O>[CH2:22]([CH:21]1[CH2:20][C:13]([C:5]([O:6][CH2:7][CH3:8])=[O:12])=[C:14]([CH3:15])[O:16]1)[CH2:23][CH3:18] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
201.3 g
Type
reactant
Smiles
C(C)(=O)C1C(OC(C1)CCC)=O
Name
Quantity
90 g
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
50.3 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
1.16 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
271.4 g
Type
reactant
Smiles
C(C)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.6 g
Type
catalyst
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was collected in a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was stripped from the reaction mixture at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
a vacuum which increased up to 20 inches vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
stripped under 15 inches of vacuum at a temperature up to 100° C
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1OC(=C(C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 150.2 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 126.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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